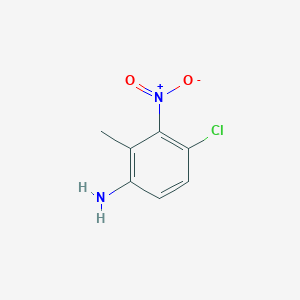

4-Chloro-2-methyl-3-nitroaniline

Descripción

4-Chloro-2-methyl-3-nitroaniline (CAS: CID 18789737) is a chlorinated nitroaniline derivative with the molecular formula C7H7ClN2O2. Its structure features a chloro group at position 4, a methyl group at position 2, and a nitro group at position 3 on the benzene ring (SMILES: CC1=C(C=CC(=C1[N+](=O)[O-])Cl)N) . Predicted collision cross-section (CCS) values for its adducts range from 132.9 Ų ([M+H]+) to 147.3 Ų ([M+Na]+), indicating moderate molecular size and polarity . This compound is primarily used in research and industrial applications as an intermediate in dye synthesis and pharmaceutical development.

Propiedades

IUPAC Name |

4-chloro-2-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTHQISDMJUSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-3-nitroaniline typically involves nitration and halogenation reactions. One common method is the nitration of 2-methyl-4-chloroaniline, which involves treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

Reduction: 4-Chloro-2-methyl-3-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 4-Chloro-2-methyl-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloro-2-methyl-3-nitroaniline serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in anti-cancer and anti-inflammatory drugs.

Case Study: Anti-Cancer Research

Research has indicated that derivatives of nitroanilines exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the nitro group can enhance the compound's efficacy against tumor cells .

Dye and Pigment Production

The compound is also used in the production of dyes and pigments. Nitroanilines are key intermediates in synthesizing azo dyes, which are widely applied in textiles and printing industries.

Data Table: Dye Production Applications

| Application | Compound Used | Resulting Dye Type |

|---|---|---|

| Textile Dyeing | This compound | Azo Dyes |

| Paper Industry | This compound | Pigments for Printing |

Environmental Studies

Given its potential environmental impact, research into the biodegradation of this compound has gained traction. Studies focus on microbial degradation pathways that can mitigate pollution caused by nitroaromatic compounds.

Case Study: Biodegradation Pathways

A study conducted on Rhodococcus sp. demonstrated the ability to degrade nitroanilines under aerobic conditions, leading to the formation of less toxic metabolites . This research highlights the importance of understanding microbial interactions with such compounds for environmental remediation strategies.

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor in metal protection applications. Its effectiveness is attributed to the formation of protective films on metal surfaces.

Data Table: Corrosion Inhibition Efficacy

| Metal Type | Inhibitor Concentration (mM) | Corrosion Rate Reduction (%) |

|---|---|---|

| Carbon Steel | 0.1 | 75% |

| Stainless Steel | 0.05 | 60% |

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methyl-3-nitroaniline depends on its chemical structure and the specific application. For instance, in biological systems, the compound may interact with cellular components through its nitro and amino groups, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The chemical and physical properties of chlorinated nitroanilines are highly dependent on the position and type of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison

Key Observations :

Physical and Spectral Properties

Table 2: Physical Properties

Key Observations :

Toxicity and Environmental Impact

Table 3: Toxicity Profile

Actividad Biológica

4-Chloro-2-methyl-3-nitroaniline (C7H7ClN2O2) is a nitroaniline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity studies, and applications in various scientific fields.

- Molecular Weight : 172.57 g/mol

- CAS Number : 89-63-4

- Structure : The compound features a chloro group, a nitro group, and an aniline structure, which contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Antimicrobial Activity :

- Anticancer Properties :

- Research indicates that this compound may induce apoptosis in cancer cells. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which are known to induce cell death in cancerous cells.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Hepatotoxicity : A study investigated the effects of this compound on isolated rat hepatocytes, revealing significant cytotoxic effects at higher concentrations (0.2 and 2 mM) within a short exposure time (1-3 hours) . This suggests potential liver toxicity that warrants further investigation.

- Absorption and Metabolism : Research on the disposition and metabolism of radiolabeled forms of the compound in male F344 rats indicated nearly complete gastrointestinal absorption, with metabolism occurring primarily in the liver .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

In vitro studies assessed the effects of this compound on human cancer cell lines. The compound induced significant apoptosis in breast cancer cells (MCF-7) after 24 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-2-methyl-3-nitroaniline, and how can regioselectivity be controlled?

Methodological Answer:

Synthesis typically involves sequential nitration and chlorination of a methyl-substituted aniline precursor. For regioselectivity:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitration to the meta position relative to the amino group.

- Chlorination : Electrophilic substitution (e.g., Cl₂/FeCl₃) targets the para position to the methyl group, leveraging steric and electronic effects .

- Purification : Recrystallization in ethanol/water mixtures improves purity. Monitor reaction intermediates via TLC (silica gel, hexane/ethyl acetate) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions. For example, aromatic protons adjacent to nitro groups show downfield shifts (δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ at m/z 201.02) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and distinguish isomers .

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Setup : Use the B3LYP hybrid functional (incorporating exact exchange) with a 6-311+G(d,p) basis set to calculate molecular orbitals, electrostatic potentials, and charge distribution .

- Reactivity Insights : Analyze Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect enhances electrophilicity at the chlorine-bearing ring position .

- Validation : Compare computed IR spectra with experimental data to refine force fields .

Advanced: How do steric and electronic effects influence substitution reactions in this compound derivatives?

Methodological Answer:

- Steric Hindrance : The methyl group at position 2 restricts access to adjacent sites, favoring reactions at the less hindered nitro-para position .

- Electronic Effects : Nitro groups deactivate the ring, directing electrophiles to the chloro-substituted position. Use Hammett constants (σₘ for nitro: +0.71) to predict substituent influence on reaction rates .

Advanced: How can researchers resolve contradictions in reported spectral data for chloro-nitroaniline isomers?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and X-ray crystallography to unambiguously assign structures. For example, this compound vs. 6-Chloro-2-methyl-4-nitroaniline can be differentiated via NOESY correlations .

- Reference Standards : Use certified analytical mixes (e.g., L/C Aniline Mix A) to calibrate instruments and validate retention times in HPLC .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at 0–6°C to prevent nitro group degradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group. Stability assays via accelerated aging (40°C/75% RH) quantify degradation kinetics .

Advanced: What strategies differentiate positional isomers (e.g., 3-nitro vs. 4-nitro) in chloro-methyl-nitroaniline derivatives?

Methodological Answer:

- ¹³C NMR Chemical Shifts : Nitro groups at position 3 cause distinct deshielding of adjacent carbons (δ 145–150 ppm) compared to position 4 (δ 135–140 ppm) .

- Chromatographic Separation : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve isomers in HPLC .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., NaHSO₃) before aqueous disposal .

Advanced: What mechanistic pathways explain the thermal degradation of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Degradation begins at ~200°C, involving nitro group reduction to amine intermediates .

- GC-MS Monitoring : Identify volatile byproducts (e.g., NO₂, HCl) to propose stepwise decomposition mechanisms .

Advanced: How can substituent effects be leveraged to design derivatives with tailored photophysical properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.